molecular formula C17H19N3O6S B6562577 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1020454-38-9

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No. B6562577
CAS RN: 1020454-38-9
M. Wt: 393.4 g/mol
InChI Key: OGVVPGPFOWVSDQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 1,3-benzodioxole moiety . 1,3-Benzodioxole is an organic compound with the formula C6H4O2CH2. It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole, a component of the compound, is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,3-Benzodioxole, a component of the compound, is a colorless liquid with a molecular weight of 122.123 g·mol−1. It has a density of 1.064 g cm−3 and a boiling point of 172–173 °C .

properties

IUPAC Name

1,3-benzodioxol-5-yl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-11-16(27(22,23)19-5-7-24-8-6-19)12(2)20(18-11)17(21)13-3-4-14-15(9-13)26-10-25-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVVPGPFOWVSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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